REACTION_CXSMILES
|
[C:1](=[O:11])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:2].O.[C:13]([OH:17])(=[O:16])[CH:14]=[O:15].C1(C)C(S(O)(=O)=O)=[CH:20][CH:21]=[CH:22][CH:23]=1>CCCCCC>[CH2:4]([O:16][C:13](=[O:17])[CH:14]([O:15][CH2:23][CH2:22][CH2:21][CH3:20])[NH:2][C:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:11])[CH2:5][CH2:6][CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
of n-butanol was slowly distilled over a 1 hour period
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The last of the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the p-toluenesulfonic acid
|
Type
|
CUSTOM
|
Details
|
The filtrate was chromatographed on alumina (Woelm, activity II)
|
Type
|
WASH
|
Details
|
eluted with hexane
|
Type
|
DISTILLATION
|
Details
|
Concentration of the eluate in vacuo and molecular distillation of the residue at 130°/0.1 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(NC(=O)OCC1=CC=CC=C1)OCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |